Methyl 6-tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzothiophene core with 4-chlorophenol under suitable conditions to form the chlorophenoxy derivative.
Acetylation and Amidation: The chlorophenoxy derivative is then acetylated and subsequently amidated to introduce the acetamido group.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,4-Dimethyl-6-tert-butylphenol
Uniqueness
METHYL 6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H26ClNO4S |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H26ClNO4S/c1-22(2,3)13-5-10-16-17(11-13)29-20(19(16)21(26)27-4)24-18(25)12-28-15-8-6-14(23)7-9-15/h6-9,13H,5,10-12H2,1-4H3,(H,24,25) |
InChI Key |
DFYWFTXMTIWCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.